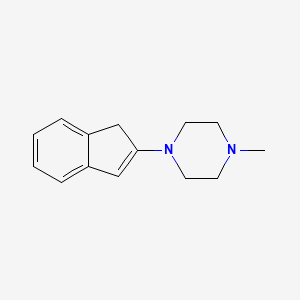
1-(1h-Inden-2-yl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Inden-2-yl)-4-methylpiperazine is a chemical compound that features an indene moiety fused to a piperazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The indene structure provides aromatic stability, while the piperazine ring offers flexibility and the potential for various chemical modifications.
Vorbereitungsmethoden
The synthesis of 1-(1H-Inden-2-yl)-4-methylpiperazine typically involves the reaction of 1H-indene with 4-methylpiperazine under specific conditions. One common method includes:
Starting Materials: 1H-indene and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The mixture is heated under reflux in an appropriate solvent such as ethanol or toluene for several hours.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-(1H-Inden-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indene ring, often using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
The major products formed depend on the specific reagents and conditions used in these reactions.
Wissenschaftliche Forschungsanwendungen
1-(1H-Inden-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(1H-Inden-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1H-Inden-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(1H-Inden-2-yl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its binding affinity and selectivity.
4-Methylpiperazine: Lacks the indene moiety, resulting in different chemical and biological properties.
1-(1H-Inden-2-yl)-4-ethylpiperazine: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of the indene and piperazine structures, providing a balance of aromatic stability and chemical reactivity.
Eigenschaften
CAS-Nummer |
23928-99-6 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-(1H-inden-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C14H18N2/c1-15-6-8-16(9-7-15)14-10-12-4-2-3-5-13(12)11-14/h2-5,10H,6-9,11H2,1H3 |
InChI-Schlüssel |
KPHQDKHDAHCCBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


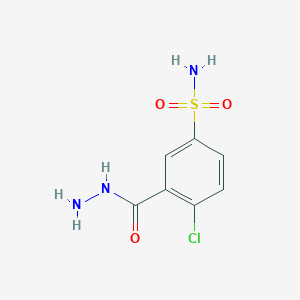
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
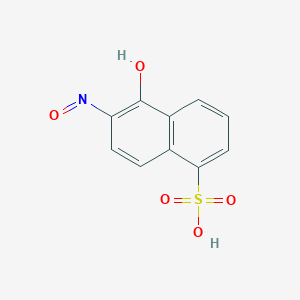
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
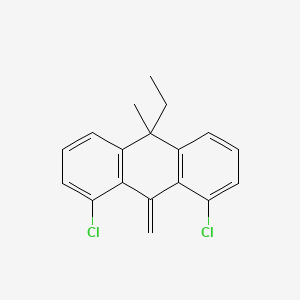
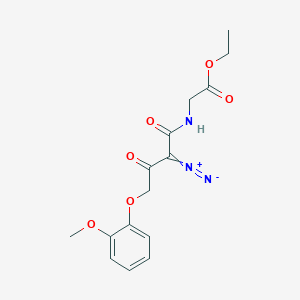

![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
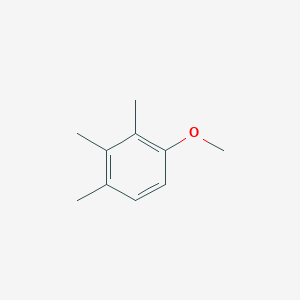

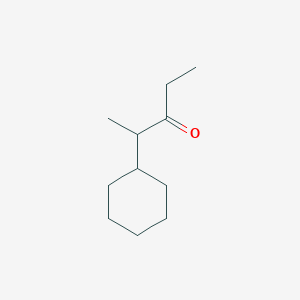
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)


